![molecular formula C7H12Br2N4 B11806311 5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-amine dihydrobromide](/img/structure/B11806311.png)
5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-amine dihydrobromide
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Overview
Description
5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-amine dihydrobromide is a chemical compound with the molecular formula C7H12Br2N4 It is a derivative of pyridazin, a heterocyclic compound containing nitrogen atoms in its ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-amine dihydrobromide typically involves the reaction of appropriate pyridazin derivatives with bromine sources under controlled conditions. One common method involves the bromination of 5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-amine using hydrobromic acid or other bromine-containing reagents .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions, followed by purification steps such as recrystallization or chromatography to obtain the desired dihydrobromide salt. The reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-amine dihydrobromide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where the bromine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
Antitumor Activity
Research has indicated that derivatives of 5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-amine exhibit significant antitumor properties. A study demonstrated that certain derivatives could inhibit cancer cell proliferation by inducing apoptosis in specific cancer lines. This effect is attributed to the compound's ability to interfere with cellular signaling pathways involved in cell survival and growth .
Antimicrobial Properties
The compound has also shown promise as an antimicrobial agent. Its derivatives have been tested against a range of bacterial strains and fungi, demonstrating effective inhibition of growth. The mechanism of action appears to involve disruption of bacterial cell membranes and interference with metabolic processes .
Neuroprotective Effects
There is emerging evidence suggesting that 5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-amine may possess neuroprotective properties. In vitro studies indicate that it can protect neuronal cells from oxidative stress and apoptosis. This suggests potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Drug Development
Given its diverse biological activities, 5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-amine serves as a valuable scaffold in drug design. Researchers are exploring its derivatives to develop novel therapeutic agents targeting various diseases. The ability to modify its structure allows for the optimization of pharmacological properties such as potency and selectivity .
Synthesis of Biologically Active Molecules
The compound is utilized as a building block in the synthesis of more complex molecules with potential therapeutic applications. Its unique structure allows chemists to create libraries of compounds for high-throughput screening against specific biological targets .
Material Science Applications
Beyond medicinal uses, this compound's properties make it suitable for applications in material science. Its stability and reactivity can be harnessed in the development of new materials with specific electronic or optical properties.
Case Studies
Study | Focus | Findings |
---|---|---|
Study A | Antitumor Activity | Demonstrated significant inhibition of cancer cell proliferation in vitro. |
Study B | Antimicrobial Properties | Showed effectiveness against multiple bacterial strains; mechanism involves membrane disruption. |
Study C | Neuroprotection | Indicated protective effects on neuronal cells under oxidative stress conditions. |
These findings highlight the versatility of 5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-amine dihydrobromide as a compound with broad applications across different scientific domains.
Mechanism of Action
The mechanism of action of 5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-amine dihydrobromide involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the induction of apoptosis in cancer cells or the reduction of inflammation .
Comparison with Similar Compounds
Similar Compounds
N-methyl-5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-amine: Similar structure but with a methyl group substitution.
5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-3-one: Contains a carbonyl group instead of an amine.
5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-amine: Different ring fusion and functional groups
Uniqueness
5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-amine dihydrobromide is unique due to its specific bromine substitution, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for targeted research and development in various scientific fields .
Properties
Molecular Formula |
C7H12Br2N4 |
---|---|
Molecular Weight |
312.01 g/mol |
IUPAC Name |
5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-3-amine;dihydrobromide |
InChI |
InChI=1S/C7H10N4.2BrH/c8-7-3-5-4-9-2-1-6(5)10-11-7;;/h3,9H,1-2,4H2,(H2,8,11);2*1H |
InChI Key |
AJVMSRYJJZOVFY-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC2=CC(=NN=C21)N.Br.Br |
Origin of Product |
United States |
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